2-[2-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol
CAS No.:
Cat. No.: VC13474142
Molecular Formula: C17H28N2O
Molecular Weight: 276.4 g/mol
* For research use only. Not for human or veterinary use.
![2-[2-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol -](/images/structure/VC13474142.png)
Specification
Molecular Formula | C17H28N2O |
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Molecular Weight | 276.4 g/mol |
IUPAC Name | 2-[[2-[benzyl(ethyl)amino]cyclohexyl]amino]ethanol |
Standard InChI | InChI=1S/C17H28N2O/c1-2-19(14-15-8-4-3-5-9-15)17-11-7-6-10-16(17)18-12-13-20/h3-5,8-9,16-18,20H,2,6-7,10-14H2,1H3 |
Standard InChI Key | GAMVUPFKLNSLOS-UHFFFAOYSA-N |
SMILES | CCN(CC1=CC=CC=C1)C2CCCCC2NCCO |
Canonical SMILES | CCN(CC1=CC=CC=C1)C2CCCCC2NCCO |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-[2-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol is a bifunctional molecule comprising:
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Cyclohexyl backbone: A six-membered carbocyclic ring substituted at the 2-position.
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Ethanolamine moiety: A hydroxyl-containing ethylamine group (-NH-CH₂-CH₂-OH).
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Benzyl-ethyl-amino group: A tertiary amine with benzyl (C₆H₅-CH₂-) and ethyl (C₂H₅-) substituents .
Key Data:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₇H₂₈N₂O | |
Molecular Weight | 276.42 g/mol | |
CAS Registry | 1353954-81-0, 1353985-34-8 | |
IUPAC Name | 2-[[2-[ethyl(phenylmethyl)amino]cyclohexyl]amino]ethanol |
The compound exists as positional isomers depending on the cyclohexyl substitution pattern (2- vs. 4-amino placement) . Stereochemical variations (e.g., cis/trans cyclohexyl conformers) remain uncharacterized in literature.
Synthesis and Purification
Nucleophilic Substitution (Primary Route)
A patented method for analogous aminoethanol derivatives involves:
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Tosylation: Reacting diethylene glycol with p-toluenesulfonyl chloride to form 5-tosyloxy-3-oxapentanol .
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Phthalimidation: Substituting tosyl groups with potassium phthalate in dry dimethylformamide (DMF) at 180°C .
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Deprotection: Hydrazine monohydrate-mediated cleavage of phthalimide groups, followed by chloroform extraction .
Reaction Conditions:
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Temperature: 85–95°C (reflux)
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Solvent: Absolute ethanol (0.042–0.045 M)
Three-Component Condensation
A related approach from ACS Omega employs:
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3-Formyl-6-methylchromone
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Primary amines (e.g., benzylamine)
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Diarylphosphine oxides
This yields enamine derivatives with cytotoxic activity, though direct synthesis of the target compound is unreported .
Purification Techniques
Physical and Chemical Properties
Physicochemical Data
Property | Value | Source |
---|---|---|
Physical State | Liquid (inferred) | |
Boiling Point | Not reported | |
Density | ~1.10 g/cm³ (analog-based) | |
Solubility | Chloroform, DMSO (sparingly) | |
Refractive Index | N/A |
Stability:
Spectroscopic Characterization
While direct data for the compound is absent, analogs exhibit:
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